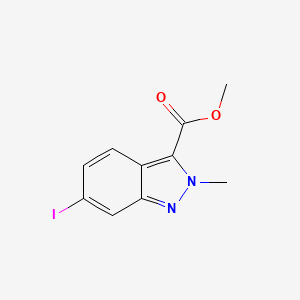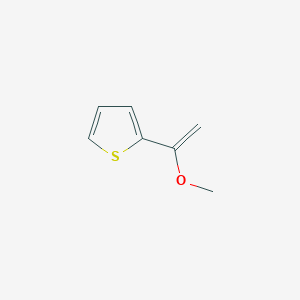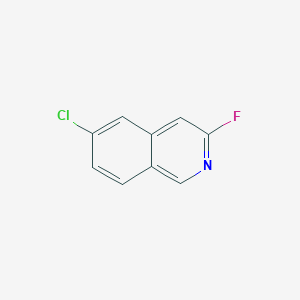
6-Chloro-3-fluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅ClFN. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in pharmaceuticals and materials science . The presence of both chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-fluoroisoquinoline can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in pharmaceutical and material science applications.
Scientific Research Applications
6-Chloro-3-fluoroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. For example, compounds bearing a 6-fluoroisoquinoline substructure have shown extraordinary potency as JAK2 inhibitors, which are involved in various signaling pathways . The presence of the chlorine and fluorine atoms enhances the compound’s ability to interact with these targets, leading to its biological effects.
Comparison with Similar Compounds
- 6-Fluoroisoquinoline
- 6-Chloroisoquinoline
- 3-Fluoroisoquinoline
Comparison: 6-Chloro-3-fluoroisoquinoline is unique due to the simultaneous presence of both chlorine and fluorine atoms on the isoquinoline ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the combination of these halogens can enhance the compound’s reactivity and specificity in biological systems, making it a more potent and versatile compound for various applications .
Properties
Molecular Formula |
C9H5ClFN |
|---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
6-chloro-3-fluoroisoquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H |
InChI Key |
QOKSTNIMNVKZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13663914.png)
![Benzo[d]oxazol-4-ylmethanamine hydrochloride](/img/structure/B13663926.png)
![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)

![1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B13663946.png)
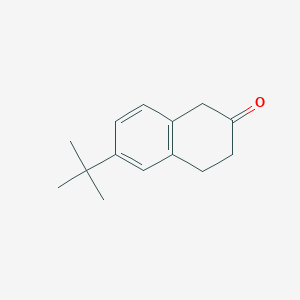
![2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)
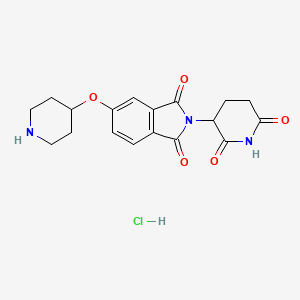
![1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13663973.png)
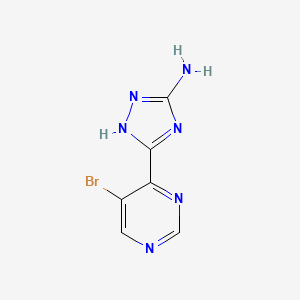
![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)
